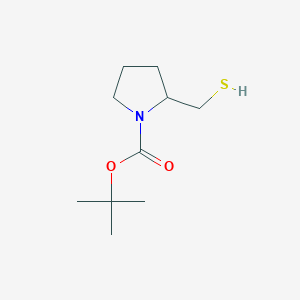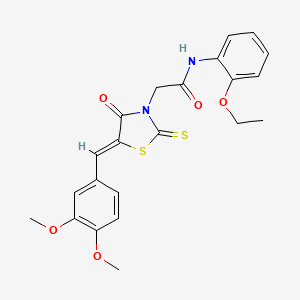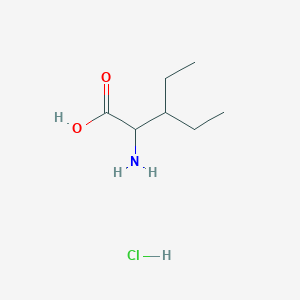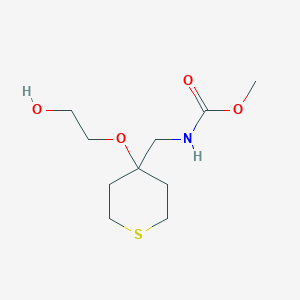![molecular formula C11H8ClFN2O3 B2553218 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-23-3](/img/structure/B2553218.png)
4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-chloro-1[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves multiple steps and reagents. For instance, the synthesis of a similar compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was achieved through a sequence of reactions starting with 4-chloro-2-fluoroanisole and involving dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide. The final step included a methylation process using dimethyl sulfate, which could be optimized under acidic conditions to reduce by-products, achieving a total yield of 63.5% .
Molecular Structure Analysis
The molecular structure of related compounds can be complex and requires precise techniques for identification. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester showed that regiospecific reactions can lead to products that are challenging to identify using spectroscopic methods alone. Single-crystal X-ray analysis was necessary for unambiguous structure determination, revealing the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state and highlighting the importance of weak C-H...A interactions .
Chemical Reactions Analysis
The electrosynthesis of 4-chloropyrazolecarboxylic acids, which are structurally related to the compound of interest, demonstrates the influence of substituents on the efficiency of chlorination reactions. The process was carried out using divided galvanostatic electrolysis in NaCl aqueous solutions, with yields varying significantly depending on the donor-acceptor properties and positions of the substituents on the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this chemical class can be deduced from studies on similar molecules. For instance, the synthesis and reactions of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid involved determining the molecular structure of a precursor using NMR spectroscopy and X-ray crystallography. The crystallographic data provided insights into the unit cell dimensions and space group, which are critical for understanding the physical properties of these compounds .
科学的研究の応用
Cancer Treatment Research
A study discusses a compound similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid that inhibits Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Molecular Docking Studies
Molecular docking studies have been conducted on similar pyrazole compounds to predict binding interactions with target proteins like EGFR, suggesting potential applications in drug discovery (G. Ganga Reddy et al., 2022).
Synthetic and Computational Chemistry
Pyrazole derivatives, including those structurally related to the chemical , have been synthesized and characterized using methods like X-ray diffraction and computational studies, indicating their relevance in synthetic and computational chemistry research (Li-qun Shen et al., 2012).
Electrosynthesis
Electrosynthesis methods have been developed for 4-chlorosubstituted pyrazolecarboxylic acids, highlighting the chemical's potential in innovative synthesis techniques (B. V. Lyalin et al., 2009).
Antibacterial Activity
Research indicates that compounds structurally similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid have been synthesized and shown to exhibit antibacterial activity, suggesting potential applications in antimicrobial drug development (B. Mistry et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-chloro-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-7(13)2-4-8/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVMDJIDYQZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2553136.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)





![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)